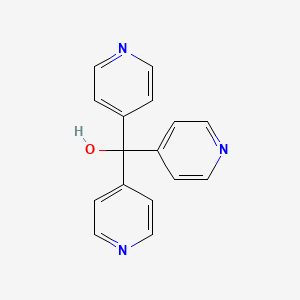
Tri(pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(pyridin-4-yl)methanol is an organic compound with the molecular formula C16H13NO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N this compound is characterized by the presence of three pyridine rings attached to a central methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with formaldehyde. One common method is the condensation reaction between pyridine-4-carboxaldehyde and pyridine-4-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Tri(pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyridine-4-carboxaldehyde, pyridine-4-carboxylic acid, and various substituted pyridine derivatives.
科学的研究の応用
Tri(pyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of Tri(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, contributes to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Tri(pyridin-3-yl)methanol: Similar structure but with pyridine rings attached at the 3-position.
Tri(pyridin-2-yl)methanol: Pyridine rings attached at the 2-position.
Tri(pyridin-4-yl)amine: Contains an amine group instead of a methanol group.
Uniqueness
Tri(pyridin-4-yl)methanol is unique due to the specific positioning of the pyridine rings at the 4-position, which influences its chemical reactivity and interaction with other molecules. This structural arrangement imparts distinct properties that differentiate it from other pyridine derivatives.
特性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
tripyridin-4-ylmethanol |
InChI |
InChI=1S/C16H13N3O/c20-16(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12,20H |
InChIキー |
LGHLTRASRAEIPD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(C2=CC=NC=C2)(C3=CC=NC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
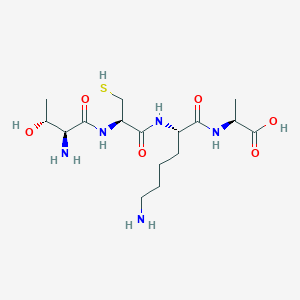

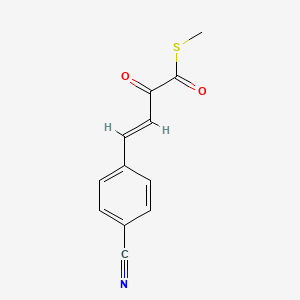
![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
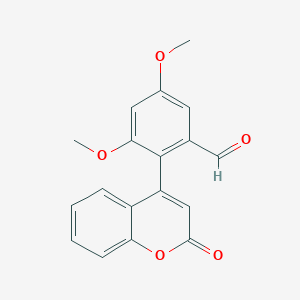
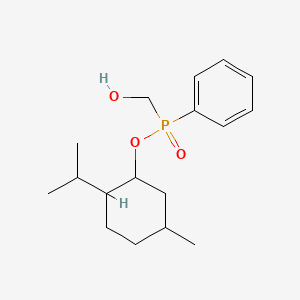
![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
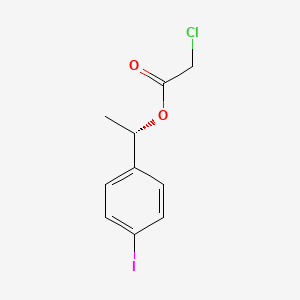
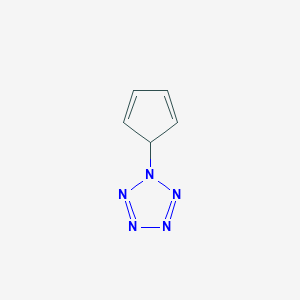
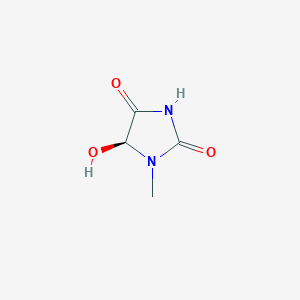
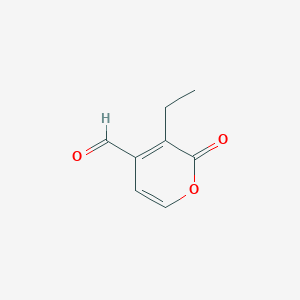

![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
